
physical and chemical properties of 4,5-
Diamino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4,5-Diamino-2-methylbenzonitrile

Cat. No.: B3316060 Get Quote

An In-Depth Technical Guide to 4,5-Diamino-2-
methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals

Introduction
4,5-Diamino-2-methylbenzonitrile is a substituted aromatic nitrile of interest in medicinal

chemistry and materials science. Its structure, featuring a benzonitrile core with two adjacent

amino groups and a methyl substituent, presents multiple sites for chemical modification,

making it a potentially valuable building block for the synthesis of more complex molecules,

including heterocyclic compounds with potential biological activity. This technical guide

provides a summary of the available physical and chemical property data for 4,5-Diamino-2-
methylbenzonitrile.

Chemical Structure and Properties
The chemical structure of 4,5-Diamino-2-methylbenzonitrile is characterized by a benzene

ring substituted with a nitrile (-C≡N) group, two amino (-NH₂) groups at the 4 and 5 positions,

and a methyl (-CH₃) group at the 2 position. This arrangement of functional groups influences

its chemical reactivity and physical properties.

Molecular Formula: C₈H₉N₃[1]
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Molecular Weight: 147.18 g/mol [1]

Physical Properties
Comprehensive experimental data for the physical properties of 4,5-Diamino-2-
methylbenzonitrile are not readily available in published literature. The following table

summarizes predicted values obtained from computational models. It is crucial to note that

these are theoretical estimations and should be confirmed by experimental validation.

Property Value Source

Boiling Point 369.5 ± 42.0 °C Predicted[1]

Density 1.19 ± 0.1 g/cm³ Predicted[1]

Monoisotopic Mass 147.07965 Da Predicted[1]

XlogP 0.6 Predicted[1]

Note: Experimental determination of properties such as melting point and solubility in various

organic solvents is highly recommended for any practical application.

Synthesis and Reactivity
A definitive, detailed experimental protocol for the synthesis of 4,5-Diamino-2-
methylbenzonitrile is not currently available in peer-reviewed scientific journals or patents.

However, a logical synthetic approach can be conceptualized based on established organic

chemistry principles.

Conceptual Synthetic Workflow
The synthesis of 4,5-Diamino-2-methylbenzonitrile would likely involve the introduction of the

amino groups onto a pre-existing 2-methylbenzonitrile scaffold. A common strategy for

introducing adjacent amino groups is the reduction of a corresponding dinitro compound.
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Caption: Conceptual synthetic pathway for 4,5-Diamino-2-methylbenzonitrile.

Methodology:

Nitration: 2-Methylbenzonitrile would first undergo nitration using a mixture of nitric acid and

sulfuric acid to introduce two nitro groups onto the aromatic ring, yielding 4,5-dinitro-2-

methylbenzonitrile. The reaction conditions, including temperature and reaction time, would

need to be carefully controlled to achieve the desired dinitration and avoid side reactions.

Reduction: The resulting 4,5-dinitro-2-methylbenzonitrile would then be reduced to the

corresponding diamine. This can be achieved through various established methods, such as

catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or by

using a metal in acidic media (e.g., tin(II) chloride in hydrochloric acid).
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Purification: The final product would likely require purification, for which techniques such as

recrystallization or column chromatography would be employed. The choice of solvent for these

procedures would depend on the experimentally determined solubility of the compound.

Spectroscopic Characterization
Detailed experimental spectroscopic data (NMR, IR, MS) for 4,5-Diamino-2-
methylbenzonitrile are not available in the public domain. However, the expected spectral

features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the methyl protons, and the amino protons. The aromatic protons would likely

appear as two singlets or a set of coupled doublets in the aromatic region (typically 6.0-8.0

ppm). The methyl group protons would give a singlet further upfield (around 2.0-2.5 ppm).

The two amino groups would each produce a broad singlet, the chemical shift of which would

be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the

eight carbon atoms in the molecule. The nitrile carbon would be observed in the downfield

region (typically 115-125 ppm). The aromatic carbons would appear in the range of 100-150

ppm, and the methyl carbon would be found in the upfield region (around 15-25 ppm).

Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the different

functional groups:

N-H stretching: Two or more sharp to medium bands in the region of 3300-3500 cm⁻¹

corresponding to the symmetric and asymmetric stretching vibrations of the primary amino

groups.

C≡N stretching: A sharp, medium to strong intensity band around 2220-2260 cm⁻¹ for the

nitrile group.
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C-H stretching: Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H

stretching bands from the methyl group just below 3000 cm⁻¹.

N-H bending: A medium to strong band in the region of 1590-1650 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular

weight of the compound (147.18 g/mol ). Fragmentation patterns would likely involve the loss of

small molecules such as HCN or NH₃. High-resolution mass spectrometry would be able to

confirm the elemental composition of the molecular ion.

Biological Activity and Signaling Pathways
Currently, there is no published research detailing the biological activity of 4,5-Diamino-2-
methylbenzonitrile or its involvement in any specific signaling pathways. The presence of the

diamino-substituted benzene ring, a feature found in some biologically active molecules,

suggests that this compound could be explored for various pharmacological activities.

However, any such potential would require experimental investigation.

Conclusion and Future Directions
4,5-Diamino-2-methylbenzonitrile is a chemical compound with potential for further research

and application, particularly as a synthetic intermediate. However, a significant gap exists in the

publicly available experimental data for its physical and chemical properties, as well as a

detailed, validated synthesis protocol. Future work should focus on the experimental

determination of its fundamental properties and the development of a reliable synthetic route.

Subsequent studies could then explore its reactivity and potential as a scaffold for the

development of novel compounds with interesting biological or material properties.

Researchers and drug development professionals are encouraged to perform their own

experimental validation of the predicted data presented in this guide before use in any

application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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